molecular formula C15H14BrNO4 B13741779 Diethyl 8-bromoquinoline-2,3-dicarboxylate

Diethyl 8-bromoquinoline-2,3-dicarboxylate

Cat. No.: B13741779
M. Wt: 352.18 g/mol
InChI Key: BNPKGCVZWUUELZ-UHFFFAOYSA-N
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Description

Diethyl 8-bromoquinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C15H14BrNO4 and a molecular weight of 352.18 g/mol. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 8-bromoquinoline-2,3-dicarboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method involves the bromination of quinoline-2,3-dicarboxylic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 8-bromoquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed under high pressure.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, quinoline-2,3-dicarboxylic acids, and dihydroquinoline compounds .

Scientific Research Applications

Diethyl 8-bromoquinoline-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 8-bromoquinoline-2,3-dicarboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 7-bromoquinoline-2,3-dicarboxylate
  • Diethyl 6-bromoquinoline-2,3-dicarboxylate
  • Diethyl 8-chloroquinoline-2,3-dicarboxylate

Uniqueness

Diethyl 8-bromoquinoline-2,3-dicarboxylate is unique due to its specific bromine substitution at the 8th position of the quinoline ring. This substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the bromine atom at the 8th position can influence the compound’s reactivity and its ability to interact with biological targets .

Properties

Molecular Formula

C15H14BrNO4

Molecular Weight

352.18 g/mol

IUPAC Name

diethyl 8-bromoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C15H14BrNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3

InChI Key

BNPKGCVZWUUELZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)C(=O)OCC

Origin of Product

United States

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